Kalata B12
Description
Kalata B12 is a cyclotide, a family of plant-derived cyclic peptides stabilized by three disulfide bonds forming a cystine knot. Unlike most cyclotides, this compound uniquely substitutes the conserved glutamic acid (Glu) residue in loop 1 with aspartic acid (Asp) . This substitution impacts its structural stability and bioactivity. Cyclotides are renowned for their resistance to thermal, chemical, and enzymatic degradation, making them promising scaffolds for drug design . This compound, isolated from Oldenlandia affinis, shares the cyclic cystine knot motif but exhibits reduced hemolytic and membrane-disrupting activities compared to prototypic cyclotides like Kalata B1 .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSLCGDTCFVLGCNDSSCSCNYPICVKD |
Origin of Product |
United States |
Comparison with Similar Compounds
Conserved Residues and Structural Deviations
Cyclotides typically feature a conserved Glu in loop 1, critical for hydrogen bonding with loop 3 and structural stability. Kalata B12’s Asp substitution disrupts this network, leading to increased conformational flexibility . In contrast:
- Kalata B1 (Möbius subfamily): Retains Glu6 in loop 1, stabilizing a rigid hydrophobic patch essential for membrane interaction .
- Cycloviolacin O2 (Bracelet subfamily): Contains Glu6 but exhibits greater hydrophobicity in loops 2 and 5, enhancing membrane disruption .
- Kalata B7 (Möbius subfamily): Shares structural homology with B1 but has a positively charged residue in loop 2, reducing hydrophobic surface area .
Table 1: Key Structural Features of Cyclotides
| Cyclotide | Subfamily | Conserved Glu in Loop 1 | Hydrophobic Patch Characteristics | Structural Stability |
|---|---|---|---|---|
| This compound | Möbius | Asp (E→D mutation) | Reduced hydrophobic exposure | Moderate (flexible) |
| Kalata B1 | Möbius | Glu6 | Large hydrophobic patch (loops 5/6) | High |
| Cycloviolacin O2 | Bracelet | Glu6 | Extended hydrophobic regions (loops 2/5) | High |
| Kalata B7 | Möbius | Glu6 | Smaller hydrophobic interface (loop 2 gap) | Moderate |
Functional Comparison: Bioactivity and Mechanisms
Hemolytic and Membrane-Disrupting Activities
The Asp substitution in this compound abolishes its hemolytic activity, unlike Kalata B1 and Cycloviolacin O2, which disrupt membranes via hydrophobic interactions .
Table 2: Hemolytic and Anti-HIV Activities
| Cyclotide | Hemolytic Activity (IC₅₀) | Anti-HIV Activity (EC₅₀) | Key Functional Residues |
|---|---|---|---|
| This compound | Inactive | Not reported | Asp in loop 1 |
| Kalata B1 | 5.0 μM | 0.9 μM | Glu6, Arg28 |
| Cycloviolacin O2 | 0.5 μM | 0.2 μM | Glu6, Trp23 |
Mechanistic Insights
Cyclotides primarily act via membrane disruption, facilitated by surface-exposed hydrophobic patches. Kalata B1’s D-enantiomer retains ~50% hemolytic activity, confirming chirality-independent lipid interactions . In contrast, this compound’s reduced hydrophobicity and flexibility impair membrane aggregation, critical for pore formation .
Stability and Folding Efficiency
Proteolytic and Thermal Stability
Kalata B1 retains >95% integrity after 5 hours with chymotrypsin, while linear analogs degrade rapidly . This compound’s folding efficiency is reduced due to disrupted hydrogen bonding, though its cyclic backbone still confers resistance compared to linear peptides .
Table 3: Stability Metrics
| Cyclotide | Proteolytic Stability (5h) | Folding Efficiency | Thermal Denaturation (Tm) |
|---|---|---|---|
| This compound | Moderate (~70% intact) | Reduced | Not reported |
| Kalata B1 | High (>95% intact) | High | >80°C |
| Cycloviolacin O2 | High | High | >85°C |
Implications for Drug Design
The conserved Glu in cyclotides is a hotspot for engineering:
- Kalata B1 Mutants : Lysine substitutions in loops 3/6 enhance nematocidal activity without compromising stability .
- Cycloviolacin O2 : Methylation of Glu6 increases membrane disruption, suggesting tunable hydrophobicity .
- This compound : Serves as a model for studying the role of charged residues in cyclotide dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
